molecular formula C14H19BrClNO2 B8177935 tert-Butyl 5-bromo-2-chlorobenzyl(ethyl)carbamate

tert-Butyl 5-bromo-2-chlorobenzyl(ethyl)carbamate

Cat. No.: B8177935
M. Wt: 348.66 g/mol
InChI Key: YHDKNKPWMZOKIQ-UHFFFAOYSA-N
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Description

tert-Butyl 5-bromo-2-chlorobenzyl(ethyl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, pharmaceuticals, and agrochemicals. This particular compound features a tert-butyl group, a bromine atom, a chlorine atom, and an ethyl carbamate moiety attached to a benzyl ring, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-bromo-2-chlorobenzyl(ethyl)carbamate typically involves the reaction of 5-bromo-2-chlorobenzyl chloride with tert-butyl carbamate in the presence of a base such as cesium carbonate. The reaction is carried out in a solvent like 1,4-dioxane under mild conditions to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Palladium Catalysts: Used in cross-coupling reactions.

    Cesium Carbonate: Commonly used as a base in substitution reactions.

    1,4-Dioxane: A solvent often used in these reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various substituted aromatic compounds.

Scientific Research Applications

Chemistry: In organic synthesis, tert-Butyl 5-bromo-2-chlorobenzyl(ethyl)carbamate is used as an intermediate for the preparation of more complex molecules. Its reactivity makes it valuable in the synthesis of pharmaceuticals and agrochemicals .

Biology and Medicine: The compound can be used in the development of biologically active molecules, including potential drug candidates. Its ability to undergo various chemical transformations allows for the creation of diverse molecular structures with potential therapeutic applications .

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its versatility in chemical reactions makes it a valuable building block for various applications .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: The uniqueness of tert-Butyl 5-bromo-2-chlorobenzyl(ethyl)carbamate lies in its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions

Properties

IUPAC Name

tert-butyl N-[(5-bromo-2-chlorophenyl)methyl]-N-ethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrClNO2/c1-5-17(13(18)19-14(2,3)4)9-10-8-11(15)6-7-12(10)16/h6-8H,5,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHDKNKPWMZOKIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=C(C=CC(=C1)Br)Cl)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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